Pyrrophenone
Overview
Description
Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes. This compound has garnered significant attention in scientific research due to its ability to selectively inhibit cPLA2α with high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrophenone involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-(2,4-difluorobenzoyl)benzoic acid: This intermediate is synthesized through a Friedel-Crafts acylation reaction.
Formation of the pyrrolidine ring: The intermediate is then reacted with (triphenylmethyl)thiol to form the pyrrolidine ring.
Final coupling reaction: The pyrrolidine intermediate is coupled with 4-[(Z)-(2,4-dioxo-5-thiazolidinylidene)methyl]benzamide under specific conditions to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrrophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
Pyrrophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cPLA2α and its effects on arachidonic acid metabolism
Biology: this compound is employed in biological studies to investigate the role of cPLA2α in cellular signaling and inflammation
Medicine: Research on this compound has implications for developing therapeutic agents targeting inflammatory diseases and conditions involving dysregulated arachidonic acid metabolism
Industry: this compound is used in the development of biochemical assays and as a reference compound in quality control processes
Mechanism of Action
Pyrrophenone exerts its effects by competitively binding to the active site of cPLA2α, thereby preventing the enzyme from catalyzing the release of arachidonic acid from membrane phospholipids. This inhibition disrupts the downstream synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation .
Comparison with Similar Compounds
Arachidonyl trifluoromethyl ketone: Another inhibitor of cPLA2α, but with different potency and selectivity.
Palmityl trifluoromethyl ketone: Similar in function but varies in its chemical structure and inhibitory profile
Uniqueness of Pyrrophenone: this compound is unique due to its high potency and selectivity for cPLA2α. It exhibits a significantly lower IC50 value compared to other inhibitors, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the biosynthesis of eicosanoids, which are lipid mediators involved in various physiological and pathological processes, including inflammation and immune responses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and specific case studies.
This compound primarily inhibits cPLA2α, which catalyzes the hydrolysis of phospholipids to release arachidonic acid (AA) and lysophospholipids. The inhibition of cPLA2α by this compound leads to decreased production of various eicosanoids, including leukotrienes (LT), prostaglandins (PG), and platelet-activating factor (PAF).
Key Findings:
- Potency : this compound exhibits an IC50 in the range of 1-20 nM for inhibiting LT biosynthesis in human neutrophils (PMN) activated by agents such as fMLP and PAF .
- Specificity : Compared to other inhibitors like methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF3), this compound is approximately 100-fold more potent .
- Reversibility : The inhibitory effects are reversible; washing treated cells with autologous plasma restores LT biosynthesis .
Inhibition Profiles
The following table summarizes the comparative inhibition profiles of this compound against other cPLA2α inhibitors:
Compound | IC50 (nM) | Relative Potency |
---|---|---|
This compound | 1-20 | Most potent |
MAFP | 1000 | 100-fold less |
AACOCF3 | 1000 | 100-fold less |
Pharmacological Implications
The biological activity of this compound suggests its potential therapeutic applications, particularly in inflammatory diseases. By inhibiting the release of AA and subsequent eicosanoid production, this compound may help mitigate conditions characterized by excessive inflammation.
Case Studies:
- Human Neutrophils : In studies involving freshly isolated PMN, this compound significantly inhibited biosynthesis of LTs and PAF upon stimulation with various agents, demonstrating its efficacy in modulating inflammatory responses .
- THP-1 Monocytic Cells : this compound was shown to inhibit eicosanoid synthesis in THP-1 cells stimulated with ionophores, with an IC50 value as low as 0.024 µM . This indicates its potential role in controlling inflammatory pathways in monocytic cells.
- Renal Mesangial Cells : The compound also inhibited interleukin-1-induced prostaglandin E2 synthesis in human renal mesangial cells with an IC50 of 0.0081 µM, further supporting its role as a therapeutic agent in renal inflammation .
Properties
IUPAC Name |
N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZRVUQXBBTRO-MKNPRXRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H37F2N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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